molecular formula C8H9F3N2 B12953026 N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine

N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B12953026
M. Wt: 190.17 g/mol
InChI Key: NBMJUCGLWPRESO-UHFFFAOYSA-N
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Description

N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H10F3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoroethyl group in its structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the introduction of the trifluoroethyl group into the pyridine ring. One common method is through the reaction of 2-chloro-5-(2,2,2-trifluoroethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-(trifluoromethyl)pyridin-2-amine
  • 5-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine
  • N-methyl-2-(trifluoromethyl)aniline

Uniqueness

N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and potentially more biologically active compared to similar compounds with different substituents .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

N-methyl-5-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C8H9F3N2/c1-12-7-3-2-6(5-13-7)4-8(9,10)11/h2-3,5H,4H2,1H3,(H,12,13)

InChI Key

NBMJUCGLWPRESO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)CC(F)(F)F

Origin of Product

United States

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